2-(2-(Methoxyphenoxy)methyl)-3-(2-(acetylthio)propionyl)-1,3-thiazolidine
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Overview
Description
2-(2-(Methoxyphenoxy)methyl)-3-(2-(acetylthio)propionyl)-1,3-thiazolidine is a complex organic compound that belongs to the thiazolidine class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methoxyphenoxy)methyl)-3-(2-(acetylthio)propionyl)-1,3-thiazolidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a thiocarbonyl compound under acidic conditions to form the thiazolidine ring.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through a nucleophilic substitution reaction, where a methoxyphenol derivative reacts with a suitable leaving group on the thiazolidine ring.
Acetylation: The final step involves the acetylation of the thio group using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methoxyphenoxy)methyl)-3-(2-(acetylthio)propionyl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetylthio moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or protein binding.
Medicine: Its potential biological activity could be explored for developing new pharmaceuticals, particularly in the areas of antimicrobial or anticancer research.
Industry: The compound may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(Methoxyphenoxy)methyl)-3-(2-(acetylthio)propionyl)-1,3-thiazolidine is not well-documented, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The thiazolidine ring and the functional groups attached to it may allow the compound to bind to active sites or modulate the activity of target proteins. Further research is needed to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenoxy)ethanamine: Similar in structure but lacks the thiazolidine ring and acetylthio group.
2-Aminobenzothiazole: Contains a thiazolidine-like ring but with different substituents.
2-Methyl-2-oxazoline: Contains a five-membered ring with nitrogen and oxygen instead of sulfur.
Uniqueness
2-(2-(Methoxyphenoxy)methyl)-3-(2-(acetylthio)propionyl)-1,3-thiazolidine is unique due to the combination of the thiazolidine ring with methoxyphenoxy and acetylthio groups
Properties
CAS No. |
161364-44-9 |
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Molecular Formula |
C16H21NO4S2 |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
O-[1-[(2S)-2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-1-oxopropan-2-yl] ethanethioate |
InChI |
InChI=1S/C16H21NO4S2/c1-11(21-12(2)22)16(18)17-8-9-23-15(17)10-20-14-7-5-4-6-13(14)19-3/h4-7,11,15H,8-10H2,1-3H3/t11?,15-/m0/s1 |
InChI Key |
KHDBUOXFJZXSCG-MHTVFEQDSA-N |
Isomeric SMILES |
CC(C(=O)N1CCS[C@H]1COC2=CC=CC=C2OC)OC(=S)C |
Canonical SMILES |
CC(C(=O)N1CCSC1COC2=CC=CC=C2OC)OC(=S)C |
Origin of Product |
United States |
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